molecular formula C4H5NO2S2 B2442239 2-Methanesulfonyl-1,3-thiazole CAS No. 69749-91-3

2-Methanesulfonyl-1,3-thiazole

Cat. No.: B2442239
CAS No.: 69749-91-3
M. Wt: 163.21
InChI Key: TYUVEJPBJIOWSK-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methanesulfonyl-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s aromaticity and electron-donating properties enable it to participate in electrophilic and nucleophilic reactions. It can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness: 2-Methanesulfonyl-1,3-thiazole is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methylsulfonyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c1-9(6,7)4-5-2-3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUVEJPBJIOWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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